
(R)-N-Nitroso Anatabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anatabine is a minor tobacco alkaloid also present in peppers, tomato, and eggplant . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation . Anatabine is a potent α4β2 nAChR agonist .
Synthesis Analysis
Anatabine accumulation in tobacco roots has been observed when MPO (methylputrescine oxidase) is suppressed, suggesting that suppression of MPO leads to decreased nicotine in favor of anatabine . This anatabine is then successfully transported to tobacco leaves .
Molecular Structure Analysis
Anatabine exhibits a close structural resemblance to nicotine . It is an alkaloid present in plants of the Solanaceae family, including green tomatoes, peppers, eggplant, and tobacco . The molecular formula of Anatabine is C10H12N2 .
Chemical Reactions Analysis
Anatabine is a cholinergic agonist that binds to cholinergic receptors, including key mediators of the cholinergic anti-inflammatory pathway . It has been shown to trigger downstream inhibition of two signaling pathways central to the inflammatory response: the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway, and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis .
Mécanisme D'action
Anatabine inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) . It has been shown to reduce the colonic abundance of DSS-associated cytokines and increase IL-10 abundance . Anatabine treatment results in NRF2 (nuclear factor-erythroid factor 2-related factor 2) translocation, and activation of MAPK signaling .
Safety and Hazards
Orientations Futures
Anatabine has been suggested to be effective in the treatment of multiple sclerosis . It has been shown to ameliorate Alzheimer’s disease in mice and Hashimoto’s thyroiditis in mice and humans . Therefore, it constitutes an interesting molecule for its therapeutic potential in NRF2-related diseases . Future studies should focus on the mode of anatabine transport, which clearly impacts anatabine accumulation in leaves .
Propriétés
Numéro CAS |
1346617-09-1 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.218 |
Nom IUPAC |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
Clé InChI |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Synonymes |
(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



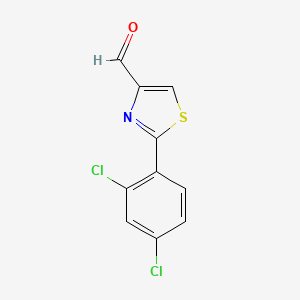
![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)
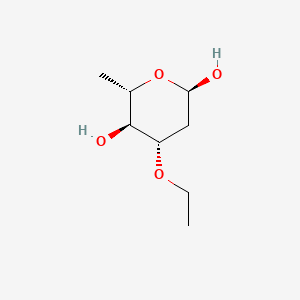
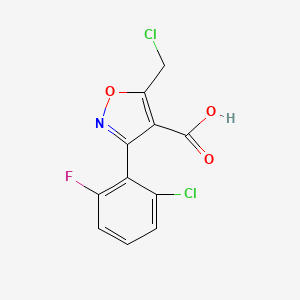



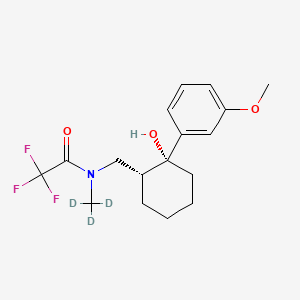
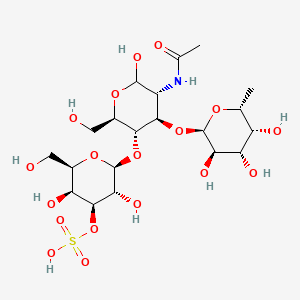
![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
